molecular formula C13H10Cl2N2O2S B2457011 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-83-4

2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2457011
CAS No.: 864974-83-4
M. Wt: 329.2
InChI Key: GORNWIVWLTZQBE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a dichlorobenzamido group attached to a thiophene ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzamido)-N-methylthiophene-3-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methylthiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-(2,4-Dichlorobenzamido)-N-methylthiophene-3-carboxamide can be compared with other similar compounds, such as:

    2-(2,4-Dichlorobenzamido)acetic acid: Similar structure but with an acetic acid group instead of a thiophene ring.

    N-(2,4-Dichlorobenzoyl)glycine: Contains a glycine moiety instead of a thiophene ring.

    N-[3-(2,4-Dichlorobenzamido)phenyl]naphthalene-1-carboxamide: Contains a naphthalene ring instead of a thiophene ring.

Properties

IUPAC Name

2-[(2,4-dichlorobenzoyl)amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-16-11(18)9-4-5-20-13(9)17-12(19)8-3-2-7(14)6-10(8)15/h2-6H,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORNWIVWLTZQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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